1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Catalog No.
S526087
CAS No.
39036-04-9
M.F
C22H44NO8P
M. Wt
481.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Diheptanoyl-sn-glycero-3-phosphocholine

CAS Number

39036-04-9

Product Name

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C22H44NO8P

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1

InChI Key

RBFSPQDASPEAID-HXUWFJFHSA-N

SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Solubility

Soluble in DMSO

Synonyms

Diheptanoyllecithin; L-alpha-Diheptanoyllecithin;

Canonical SMILES

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Isomeric SMILES

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC

Description

The exact mass of the compound 1,2-Diheptanoyl-sn-glycero-3-phosphocholine is 481.2805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of phosphatidylcholine 14:0 in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]. However, this does not mean our product can be used or applied in the same or a similar way.

DHPC in Membrane Mimicry

Due to its amphipathic nature (having both hydrophobic and hydrophilic regions), DHPC is particularly valuable in creating artificial membranes for in vitro studies. These artificial membranes, often in the form of micelles or liposomes, can mimic the structure and function of biological membranes found in cells. Researchers utilize DHPC to investigate various membrane-related processes, including:

  • Protein-lipid interactions: DHPC liposomes can be used to study how proteins interact with lipid bilayers. These interactions are crucial for many cellular functions, such as signal transduction and membrane transport. Source: Sigma-Aldrich product page on 07:0 PC (DHPC):
  • Membrane protein reconstitution: DHPC can be used to reconstitute purified membrane proteins into artificial membranes. This allows researchers to study the function and structure of these proteins in a controlled environment. Source: Anatrace product page on D607:

DHPC in Biophysical Techniques

DHPC's properties make it suitable for various biophysical techniques that analyze biomolecules and their interactions with membranes.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: DHPC liposomes are used in NMR experiments to study the structure and dynamics of membrane proteins and lipids. Source: Sigma-Aldrich product page on 06:0 PC (DHPC):
  • GTPase assays: DHPC can form micelles that are used to study G proteins (GTPases), a class of proteins involved in signal transduction within cells. Source: Sigma-Aldrich product page on 06:0 PC (DHPC):

1,2-Diheptanoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by its two heptanoyl acyl groups attached to the glycerol backbone. The molecular formula is C22H44NO8P, and it has a molecular weight of approximately 481.56 g/mol. This compound is categorized as a phosphatidylcholine, which plays a crucial role in cellular membranes and lipid bilayers. It appears as a white solid and is soluble in organic solvents such as methanol and chloroform .

Typical of phospholipids. It can undergo hydrolysis, where the ester bonds are cleaved by water, resulting in the formation of free fatty acids and glycerophosphocholine. Additionally, it can participate in transesterification reactions, wherein the acyl groups can be exchanged with other fatty acids under specific catalytic conditions. Its stability against oxidation makes it suitable for applications requiring long shelf life .

This compound exhibits significant biological activity, particularly in the context of membrane biology. It serves as a detergent that can solubilize membrane proteins, preserving their activity during purification processes. Its unique structure allows it to maintain the integrity of lipid bilayers while facilitating the extraction of integral membrane proteins. Furthermore, 1,2-diheptanoyl-sn-glycero-3-phosphocholine has been studied for its potential roles in drug delivery systems due to its biocompatibility and ability to form liposomes .

Several methods exist for synthesizing 1,2-diheptanoyl-sn-glycero-3-phosphocholine:

  • Chemical Synthesis: This involves the reaction of heptanoic acid with glycerol-3-phosphate in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) to facilitate ester bond formation.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the acylation of glycerol-3-phosphate with heptanoic acid, providing a more environmentally friendly approach.
  • Phosphorylation: The final step typically involves phosphorylation of the glycerol backbone to yield the complete phosphatidylcholine structure .

1,2-Diheptanoyl-sn-glycero-3-phosphocholine is utilized in various applications:

  • Biotechnology: As a detergent for solubilizing membrane proteins during purification.
  • Drug Delivery: In formulations aimed at enhancing bioavailability and targeting specific tissues.
  • Research: As a model compound for studying membrane dynamics and properties due to its well-defined structure .

Studies have demonstrated that 1,2-diheptanoyl-sn-glycero-3-phosphocholine interacts favorably with various proteins and other lipids. Its ability to form mixed micelles with other phospholipids enhances its utility in membrane protein studies. Interaction studies often focus on its role in stabilizing protein structures and facilitating conformational changes necessary for biological function .

Several compounds share structural similarities with 1,2-diheptanoyl-sn-glycero-3-phosphocholine, including:

Compound NameMolecular FormulaUnique Features
1,2-Dihexanoyl-sn-glycero-3-phosphocholineC20H40NO8PShorter acyl chain length (hexanoyl)
1,2-Dioctanoyl-sn-glycero-3-phosphocholineC24H48NO8PLonger acyl chain length (octanoyl)
1,2-Dilauroyl-sn-glycero-3-phosphocholineC26H50NO8PContains lauric acid (12 carbon atoms)

The uniqueness of 1,2-diheptanoyl-sn-glycero-3-phosphocholine lies in its specific acyl chain length (heptanoyl), which influences its physical properties and biological interactions compared to other phosphatidylcholines with shorter or longer acyl chains .

This compound's distinctive characteristics make it an important subject for research in lipid biochemistry and biophysics.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.7

Exact Mass

481.2805

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15
1: Canziani G, Seki C, Vidal JC. Accessibility of the active site of crotoxin B in the crotoxin complex. Toxicon. 1982;20(5):809-22. PubMed PMID: 7179290.
2: Little C, Aurebekk B. Inactivation of phospholipase C from Bacillus cereus by a carboxyl group modifying reagent. Acta Chem Scand B. 1977;31(4):273-7. PubMed PMID: 404815.
3: Hershberg RD, Reed GH, Slotboom AJ, De Haas GH. Nuclear magnetic resonance studies of the aggregation of dihexanoyllecithin and of diheptanolyllecithin in aqueous solutions. Biochim Biophys Acta. 1976 Jan 22;424(1):73-81. PubMed PMID: 1252482.
4: Tausk RJ, van Esch J, Karmiggelt J, Voordouw G, Overbeek JT. Physical chemical studies of short-chain lecithin homologues. II. Micellar weights of dihexanoyl- and diheptanoyllecithin. Biophys Chem. 1974 Feb;1(3):184-203. PubMed PMID: 4425723.

Explore Compound Types